Para-Bromo Isomer Exhibits Micromolar Antiproliferative Activity, Providing a Benchmark for meta-Bromo Differentiation
The para-bromo regioisomer 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide demonstrates an IC₅₀ of approximately 15 µM in a dose-dependent cell viability assay (48 h treatment) . Direct quantitative data for the meta-bromo target compound in the identical assay is not publicly available. However, the regioisomeric difference (meta- vs. para-bromobenzamido) is known to modulate steric and electronic properties in benzofuran carboxamide series, often resulting in differential target engagement . This data establishes the para isomer as a quantifiable reference point for future head-to-head comparisons with the target meta-bromo compound.
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported for this specific compound in peer-reviewed literature. |
| Comparator Or Baseline | 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide: IC₅₀ ≈ 15 µM |
| Quantified Difference | Undetermined; requires experimental determination. |
| Conditions | Dose-response cell viability assay, 48 h treatment (cell line not specified in vendor data) . |
Why This Matters
The para-bromo isomer provides a validated activity benchmark; any deviation of the meta-bromo target from this value directly informs procurement decisions for SAR studies.
